BenchChemオンラインストアへようこそ!

[Leu5]-Enkephalin TFA(58822-25-6(free bas))

Opioid pharmacology Receptor binding kinetics Neuropharmacology

[Leu5]-Enkephalin TFA is the definitive endogenous reference standard for δ-opioid receptor pharmacology—not interchangeable with [Met5]-Enkephalin or synthetic analogs (DADLE, DSLET). It delivers a well-characterized binding affinity (Ki = 4.40 nM, rat brain), superior functional potency in the mouse vas deferens (MVD) bioassay, and distinct δ₁/δ₂ subtype discrimination via route-specific administration. Its rapid enzymatic degradation (t₁/₂ = 12.0 ± 0.9 min, human plasma) makes it the substrate of choice for aminopeptidase inhibitor evaluation. Every lot is HPLC-verified ≥98% purity to ensure batch-to-batch reproducibility for opioid receptor SAR studies and pain pathway mapping.

Molecular Formula C30H38F3N5O9
Molecular Weight 669.6 g/mol
Cat. No. B8103135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Leu5]-Enkephalin TFA(58822-25-6(free bas))
Molecular FormulaC30H38F3N5O9
Molecular Weight669.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H37N5O7.C2HF3O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;3-2(4,5)1(6)7/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);(H,6,7)/t21-,22-,23-;/m0./s1
InChIKeyMPCRWMAJOJIMIB-RGRVRPFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is [Leu5]-Enkephalin TFA (58822-25-6 Free Base) and Its Role in Opioid Receptor Research


[Leu5]-Enkephalin TFA (free base CAS 58822-25-6), a naturally occurring endogenous opioid pentapeptide (H-Tyr-Gly-Gly-Phe-Leu-OH), functions as a prototypic agonist at both μ- and δ-opioid receptors with a notable preference for the δ-opioid receptor and minimal activity at κ-opioid receptors . As one of the two primary enkephalin isoforms alongside [Met5]-enkephalin, this peptide serves as a fundamental tool in opioid pharmacology for probing δ-opioid receptor function, investigating pain modulation pathways, and establishing baseline parameters against which synthetic analogs are compared in structure-activity relationship studies [1].

Why [Leu5]-Enkephalin TFA Cannot Be Replaced by Other Enkephalins or δ-Opioid Agonists


Despite belonging to the same endogenous opioid peptide family, [Leu5]-Enkephalin exhibits distinct pharmacological properties that preclude simple interchange with [Met5]-Enkephalin or synthetic δ-selective analogs such as DADLE and DSLET. Differences in receptor binding kinetics, functional potency across tissue preparations, metabolic stability profiles, and signaling bias create functionally non-equivalent research tools [1]. Substituting one enkephalin isoform for another without accounting for these quantitative differences can introduce confounding variables in receptor subtype characterization, analgesic efficacy assessment, and peptide degradation studies [2]. The evidence presented below establishes the specific, measurable parameters where [Leu5]-Enkephalin diverges from its closest comparators, providing a rational basis for compound selection.

[Leu5]-Enkephalin TFA: Head-to-Head Quantitative Differentiation Against Comparator Compounds


δ-Opioid Receptor Binding Affinity (Ki) of [Leu5]-Enkephalin in Rat Brain Homogenate

[Leu5]-Enkephalin demonstrates a δ-opioid receptor binding affinity of Ki = 4.40 nM in rat brain homogenate using [3H][D-Ala2,D-Leu5]enkephalin as radioligand [1]. For context, structurally modified synthetic δ-agonists such as DADLE (D-Ala2-D-Leu5-enkephalin) exhibit significantly higher affinity, while [Leu5]-Enkephalin's affinity lies approximately 5- to 10-fold lower than these optimized analogs but remains well within the physiologically relevant nanomolar range for endogenous signaling [2].

Opioid pharmacology Receptor binding kinetics Neuropharmacology

Tissue-Specific Functional Potency of [Leu5]-Enkephalin: Mouse Vas Deferens vs. Guinea-Pig Ileum

In direct functional comparisons, [Leu5]-Enkephalin exhibits markedly different potency profiles across tissue preparations relative to [Met5]-Enkephalin. In the mouse vas deferens (MVD), a preparation enriched in δ-opioid receptors, [Leu5]-Enkephalin is the most potent among native enkephalins, whereas in the guinea-pig ileum (GPI), a μ-receptor-dominant preparation, [Met5]-Enkephalin analogs demonstrate superior potency [1]. This tissue-specific potency inversion, further quantified in a 1986 study showing [Met5]-Enkephalin was slightly but significantly more potent than [Leu5]-Enkephalin at δ-sites in MVD and three-fold more potent at μ-sites in GPI [2], underscores the distinct functional selectivity profiles of the two isoforms.

Functional pharmacology Tissue bioassay Enkephalin analog comparison

In Vitro Plasma Degradation Half-Life of [Leu5]-Enkephalin: Aminopeptidase Susceptibility Profile

The metabolic instability of [Leu5]-Enkephalin in human plasma is a well-characterized limitation that defines its experimental utility. Incubation of [3H]tyrosine-[Leu5]-Enkephalin with platelet-poor human plasma (pH 7.4, 37°C) results in rapid and complete degradation, with >95% of labeled tyrosine recovered as free amino acid within ≤30 minutes and a mean half-life (t1/2) of 12.0 ± 0.9 minutes [1]. This degradation is primarily mediated by aminopeptidases and is strongly inhibited by puromycin, bacitracin, and bestatin (IC50 = 1.4 ± 0.2 μmol/L) [2]. In contrast, synthetic δ-selective agonists such as DADLE, which incorporate a D-Ala2 residue, exhibit substantially prolonged half-lives due to resistance to aminopeptidase cleavage [3].

Peptide stability Metabolic degradation Enzyme kinetics

In Vivo Antinociceptive ED50 Values of [Leu5]-Enkephalin in Mouse Tail-Flick Assay

The antinociceptive potency of [Leu5]-Enkephalin in vivo is critically dependent on the route of administration and the presence of peptidase inhibitors. In the mouse tail-flick assay, intracerebroventricularly (i.c.v.) administered [Leu5]-Enkephalin (co-administered with bestatin and thiorphan) produces antinociception mediated by supraspinal δ₁-opioid receptors, with ED50 values shifted by the δ₁-selective antagonist BNTX but not by the δ₂-selective antagonist naltriben [1]. In contrast, intrathecally (i.t.) administered [Leu5]-Enkephalin produces spinally-mediated antinociception via δ₂-opioid receptors, antagonized by naltriben but not BNTX [2]. This anatomical segregation of δ-opioid receptor subtype involvement is a distinctive feature of endogenous enkephalins that may not be fully replicated by synthetic δ-agonists.

Analgesia In vivo pharmacology Opioid receptor subtypes

Blood-Brain Barrier Permeability: Comparison of [Leu5]-Enkephalin with D-Ala2-D-Leu5-Enkephalin

Using Oldendorf's intracarotid injection technique in adult rats, the brain uptake index (BUI) for [Leu5]-Enkephalin during a 5- to 15-second exposure period is low and does not reflect intact peptide penetration. Brain uptake of [Leu5]-Enkephalin was completely abolished by bacitracin (2 mM) and reduced by 80% by the L-system transport inhibitor BCH (10 mM), indicating that the measurable signal primarily represents uptake of free tyrosine released by rapid enzymatic degradation rather than intact peptide transport [1]. In contrast, the synthetic analog D-Ala2-D-Leu5-Enkephalin (DADLE) showed only ~50% reduction by bacitracin and 25% reduction by BCH, suggesting that small amounts of intact DADLE may cross the blood-brain barrier [2].

Blood-brain barrier CNS drug delivery Peptide transport

Recommended Research Applications for [Leu5]-Enkephalin TFA Based on Quantitative Evidence


Calibrating δ-Opioid Receptor Binding Assays Using the Endogenous Ligand Baseline

[Leu5]-Enkephalin serves as the physiological reference standard for δ-opioid receptor binding studies, with a well-documented Ki of 4.40 nM in rat brain homogenate [1]. Researchers developing novel δ-opioid ligands or characterizing receptor variants should include [Leu5]-Enkephalin as a control to establish the endogenous affinity baseline, enabling accurate quantification of potency enhancements achieved through synthetic modifications [2].

Functional δ-Opioid Receptor Characterization in Mouse Vas Deferens Preparations

The mouse vas deferens (MVD) bioassay represents the optimal functional preparation for [Leu5]-Enkephalin, where it exhibits greater potency than [Met5]-Enkephalin [1]. This tissue preparation, enriched in δ-opioid receptors, is the preferred system for assessing δ-opioid agonist activity and for screening novel compounds in direct comparison to the endogenous ligand [2].

Investigating δ-Opioid Receptor Subtype Contributions to Spinal vs. Supraspinal Analgesia

The differential involvement of δ₁-opioid receptors (supraspinal) and δ₂-opioid receptors (spinal) in [Leu5]-Enkephalin-mediated antinociception makes this compound a valuable tool for anatomical mapping of δ-opioid receptor subtype function [1]. Studies requiring selective probing of δ₁- or δ₂-mediated pathways should utilize [Leu5]-Enkephalin with appropriate route-specific administration (i.c.v. vs. i.t.) and subtype-selective antagonists (BNTX vs. naltriben) [2].

Peptide Stability and Enzyme Kinetics Studies in Aminopeptidase Research

The rapid, well-characterized degradation of [Leu5]-Enkephalin by plasma aminopeptidases (t1/2 = 12.0 ± 0.9 minutes in human plasma) establishes this peptide as a sensitive substrate for evaluating aminopeptidase inhibitor efficacy and for studying enzymatic degradation kinetics [1]. Experimental designs must incorporate peptidase inhibitors (e.g., bestatin, thiorphan) to preserve peptide integrity during functional assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Leu5]-Enkephalin TFA(58822-25-6(free bas))

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.